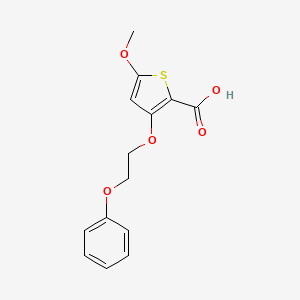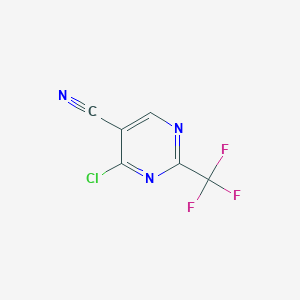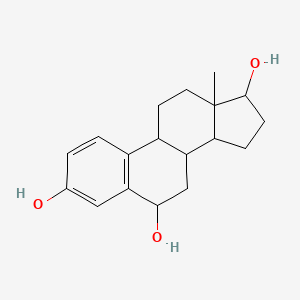
5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid is a fluorinated aromatic compound that features both fluorine and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the introduction of the fluorine and trifluoromethyl groups onto the aromatic ring through electrophilic aromatic substitution reactions. The isonicotinic acid moiety can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced catalytic processes to ensure high yield and purity. These methods often require precise control of reaction conditions such as temperature, pressure, and the use of specific catalysts to facilitate the desired transformations.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.
Medicine
Medicinally, this compound has potential applications in drug development. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups can enhance binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
Uniqueness
5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid is unique due to its combination of fluorine and trifluoromethyl groups with the isonicotinic acid moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H7F4NO2 |
|---|---|
Molekulargewicht |
285.19 g/mol |
IUPAC-Name |
5-fluoro-2-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H7F4NO2/c14-10-6-18-11(5-8(10)12(19)20)7-3-1-2-4-9(7)13(15,16)17/h1-6H,(H,19,20) |
InChI-Schlüssel |
ZTACIUFPTQUZNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC=C(C(=C2)C(=O)O)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde](/img/structure/B12069836.png)











![[(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine](/img/structure/B12069896.png)
